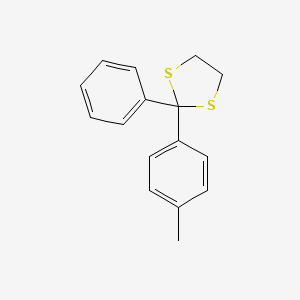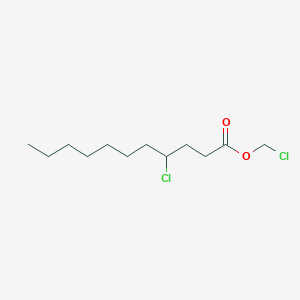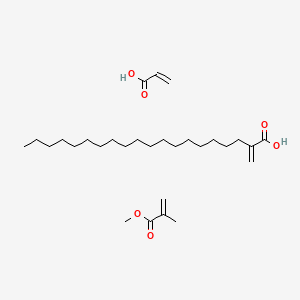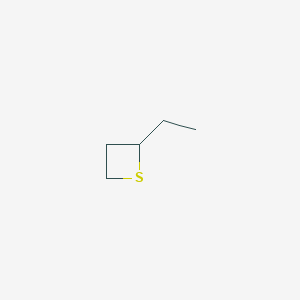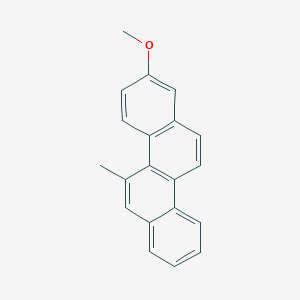
Chrysene, 2-methoxy-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chrysene, 2-methoxy-5-methyl- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) PAHs are organic compounds containing multiple aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chrysene, 2-methoxy-5-methyl- typically involves the photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene to form methoxychrysenes, followed by deprotection and purification . This method allows for the production of pure compounds in high yields.
Industrial Production Methods: This can be achieved through various synthetic methods, including Suzuki cross-coupling reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Chrysene, 2-methoxy-5-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically occurs in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for this compound.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chrysene, 2-methoxy-5-methyl- has several scientific research applications:
Chemistry: Used as a reference material for studying the metabolism of PAHs and their derivatives.
Medicine: Research into its potential carcinogenic and mutagenic properties, as well as its role in the formation of DNA adducts.
Industry: Utilized in the synthesis of other complex organic molecules and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of chrysene, 2-methoxy-5-methyl- involves its interaction with various enzymes and molecular targets. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols . These intermediates can form DNA adducts, potentially leading to mutagenic and carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Chrysene: The parent compound, which lacks the methoxy and methyl substituents.
5-Methylchrysene: A derivative with a methyl group at the 5-position.
2-Methoxychrysene: A derivative with a methoxy group at the 2-position.
Uniqueness: Chrysene, 2-methoxy-5-methyl- is unique due to the presence of both methoxy and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s interaction with enzymes and its overall metabolic pathway .
Eigenschaften
CAS-Nummer |
77028-88-7 |
|---|---|
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2-methoxy-5-methylchrysene |
InChI |
InChI=1S/C20H16O/c1-13-11-14-5-3-4-6-17(14)19-9-7-15-12-16(21-2)8-10-18(15)20(13)19/h3-12H,1-2H3 |
InChI-Schlüssel |
SNRMRZRIZLBRNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


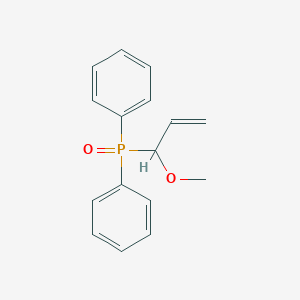
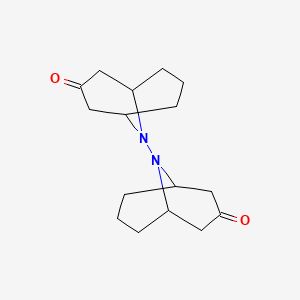
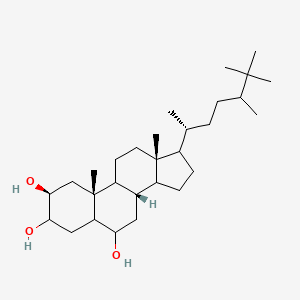
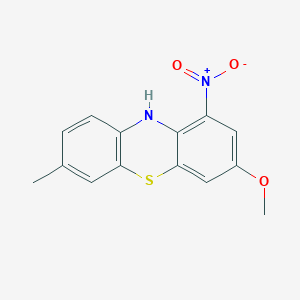
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)
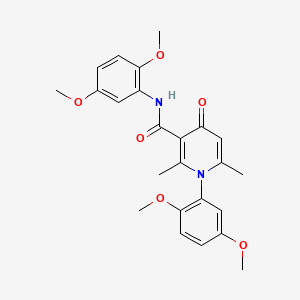
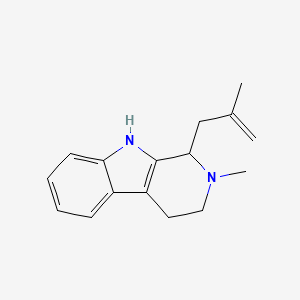
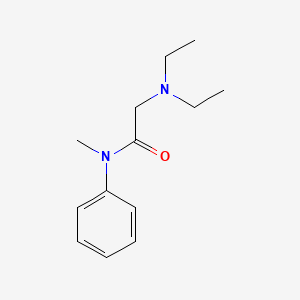
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
